2,3-Diphenylindan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylindan-1-one is an organic compound with the molecular formula C21H14O. It is a derivative of indanone, characterized by the presence of two phenyl groups attached to the indanone core. This compound is known for its crystalline form and has a melting point of approximately 153-154°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenylindan-1-one can be synthesized through various methods. One common approach involves the intramolecular annulation reaction catalyzed by copper, which yields 3-hydroxy-2,3-dihydro-1H-inden-1-one. This intermediate can then be oxidized using Jones’ reagent or o-iodoxybenzoic acid to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones’ reagent or o-iodoxybenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,3-Diphenylindan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2,3-Diphenylindan-1-one involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions. Its phenyl groups can also engage in π-π interactions with other aromatic systems, influencing its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
1-Indanone: Another analogue used in various chemical and biological studies.
Uniqueness
2,3-Diphenylindan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual phenyl groups enhance its stability and reactivity, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
7474-64-8 |
---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,3-diphenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C21H16O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,19-20H |
InChI Key |
MLRYZZTXFUOADF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.